1,3-Dimethylthiourea-d6

LC-MS Bioanalysis Stable Isotope Labeling

1,3-Dimethylthiourea-d6 (CAS 1329488-72-3) is the perdeuterated isotopologue of 1,3-dimethylthiourea, in which all six methyl hydrogens have been substituted with deuterium (d6). With a molecular formula of C3H2D6N2S and a molecular weight of 110.21 g/mol, it is structurally identical to its non-deuterated analog (CAS 534-13-4, MW 104.17) except for the mass increase of +6.04 Da.

Molecular Formula C3H8N2S
Molecular Weight 110.208
CAS No. 1329488-72-3
Cat. No. B589348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylthiourea-d6
CAS1329488-72-3
Synonyms1,3-Dimethylisothiourea-d6;  Dimethylthiocarbamide-d6;  N,N’-Dimethyl-thiourea-d6;  NSC 8727-d6; 
Molecular FormulaC3H8N2S
Molecular Weight110.208
Structural Identifiers
SMILESCNC(=S)NC
InChIInChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3
InChIKeyVLCDUOXHFNUCKK-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylthiourea-d6 (CAS 1329488-72-3): A Fully Deuterated Thiourea for Precise Analytical Quantification


1,3-Dimethylthiourea-d6 (CAS 1329488-72-3) is the perdeuterated isotopologue of 1,3-dimethylthiourea, in which all six methyl hydrogens have been substituted with deuterium (d6) [1]. With a molecular formula of C3H2D6N2S and a molecular weight of 110.21 g/mol, it is structurally identical to its non-deuterated analog (CAS 534-13-4, MW 104.17) except for the mass increase of +6.04 Da [1]. As a stable isotope-labeled compound, it is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, where its distinct mass and spectral silence enable precise, matrix-independent quantification of the unlabeled analyte [2]. It is supplied as a yellow oil with a typical isotopic purity of ≥98% [1].

Why 1,3-Dimethylthiourea-d6 Cannot Be Replaced by Unlabeled Analogs in Quantitative Bioanalysis


The analytical performance of unlabeled 1,3-dimethylthiourea is fundamentally compromised by matrix effects and ion suppression in complex biological samples, leading to significant quantitative inaccuracies. In contrast, the d6-labeled isotopologue co-elutes with the native analyte but is distinguishable by mass spectrometry, thereby normalizing for sample-to-sample variability [1]. Substituting with other deuterated thioureas or less labeled forms (e.g., d3) is not equivalent: a full d6 label provides a +6 Da mass shift, which is critical to avoid spectral overlap with the analyte's M+2 isotope envelope and to ensure accurate peak integration in low-resolution MS systems [2]. The requirement for a specific labeling pattern is also essential for applications as a synthetic intermediate for labeled arginine derivatives, where incomplete deuteration would introduce isotopic heterogeneity [3].

Quantitative Differentiation: How 1,3-Dimethylthiourea-d6 Outperforms Unlabeled and Partially Labeled Analogs


Mass Spectrometry: +6.04 Da Mass Shift Enables Unambiguous Analyte Discrimination

The fully deuterated 1,3-Dimethylthiourea-d6 provides a mass shift of +6.04 Da relative to the unlabeled compound (MW 104.17 vs. 110.21). This exceeds the mass difference of typical M+1 or M+2 isotopologues, ensuring the internal standard peak is completely resolved from the analyte's natural isotope distribution, even in low-resolution mass spectrometers [1]. This contrasts with a theoretical d3-labeled analog, which would have a mass shift of only +3.02 Da, potentially overlapping with the unlabeled analyte's M+2 peak [2].

LC-MS Bioanalysis Stable Isotope Labeling

NMR Spectroscopy: Complete Spectral Silence of Methyl Protons Reduces Solvent Artifacts

In proton (¹H) NMR, the methyl group protons of unlabeled 1,3-dimethylthiourea produce a strong singlet (typically around δ 2.9-3.0 ppm). In the d6 compound, these six protons are replaced by deuterium, which is NMR-silent in the ¹H spectrum. This eliminates the analyte signal in this region, simplifying the spectrum and allowing the user to focus on other components of a mixture without interference from the internal standard [1]. This is a clear advantage over using a structurally similar but non-deuterated internal standard, which would contribute unwanted signals to the spectrum.

NMR Spectroscopy Reaction Monitoring Mechanistic Studies

Isotopic Purity: ≥98% Enrichment Minimizes Cross-Contamination in Quantitative Workflows

Commercially available 1,3-Dimethylthiourea-d6 is specified with an isotopic purity of ≥98% (minimum 95% in some cases) . This means that less than 2-5% of the material exists as the unlabeled (d0) or partially labeled (d1-d5) isotopologue. This high enrichment is critical because the presence of the unlabeled form in the internal standard stock would directly contribute to the analyte signal, leading to a positive bias in quantification, especially at low analyte concentrations .

Stable Isotope Standards Method Validation Quality Control

Key Application Scenarios Where 1,3-Dimethylthiourea-d6 Provides a Decisive Analytical Advantage


Quantitative LC-MS/MS Bioanalysis of 1,3-Dimethylthiourea in Pharmacokinetic Studies

In drug development, accurate measurement of 1,3-dimethylthiourea (a known hydroxyl radical scavenger) in plasma or tissue samples is essential for pharmacokinetic/toxicokinetic (PK/TK) profiling. Using 1,3-Dimethylthiourea-d6 as an internal standard normalizes for ion suppression/enhancement caused by co-eluting matrix components, ensuring a precise and accurate calibration curve [1][2]. The +6 Da mass shift prevents any interference from the analyte's natural isotopic envelope, enabling reliable quantification even at low ng/mL levels [3].

Synthesis of Deuterium-Labeled Arginine Derivatives for Metabolic Tracing

This compound serves as a key intermediate in the preparation of labeled arginine derivatives used in metabolic flux analysis and tracer studies. The full deuteration of both methyl groups ensures that the final labeled product has a defined and stable isotopic signature, avoiding the complexity of partially labeled byproducts that would confound mass spectrometry data interpretation [4].

Reaction Monitoring and Mechanistic Elucidation via ¹H NMR

When studying reactions involving 1,3-dimethylthiourea as a reagent or catalyst, using the d6-labeled version as a non-interfering internal standard or co-substrate allows for clean ¹H NMR monitoring of other reaction components. The absence of the methyl proton singlet from the labeled compound simplifies the spectrum, facilitating integration of product peaks and enabling precise kinetic measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethylthiourea-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.